3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide typically involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives. This reaction is often carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . Another method involves the use of ethyl acetate via one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, while also considering cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of imidazo[1,2-a]pyrimidine derivatives through cyclization processes.
Oxidation Reactions: Oxidation reactions facilitated by reagents like TBHP.
Common Reagents and Conditions
TBHP: Used for oxidation and cyclization reactions.
DMSO: Solvent for the synthesis reactions.
Iodine (I2): Promotes C–C bond cleavage in some synthetic routes.
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs with potential therapeutic effects, including antituberculosis agents.
Pharmaceutical Research: Investigated for its biological activities and potential as a drug candidate.
Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure and has been studied for its antituberculosis activity.
N-(Pyridin-2-yl)amides: Another class of compounds synthesized from similar starting materials and reaction conditions.
Uniqueness
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and potential for diverse functionalization, making it a versatile scaffold in medicinal chemistry.
Biological Activity
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the third position of the imidazole ring and a carboxamide functional group at the second position of the pyrimidine moiety. Its unique structural attributes contribute to its reactivity and biological profile, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antitubercular Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess potent activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for various derivatives have been reported to be as low as 0.006 μM against Mtb, showcasing their potential as anti-tuberculosis agents .
- Mechanism of Action : The mode of action for these compounds has been linked to their ability to inhibit key metabolic pathways in Mtb. Specifically, they target QcrB, a component of the cytochrome bc1 complex crucial for ATP synthesis in Mtb . This inhibition leads to metabolic disruption and ultimately cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A summary of SAR studies highlights the importance of specific functional groups:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine at C3; carboxamide at C2 | Potent anti-TB activity (MIC ≤ 0.006 μM) |
Imidazo[1,2-a]pyridine-3-carboxamide | Lacks bromine; carboxamide present | Moderate anti-TB activity |
2-Aminoimidazo[1,2-a]pyridine | Amino group instead of bromo | Different biological profiles |
The presence of the bromine atom and the carboxamide group enhances the compound's reactivity and selectivity towards bacterial targets.
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- In Vitro Antituberculosis Activity : A study synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their efficacy against both replicating and non-replicating strains of Mtb. The most active compounds demonstrated MIC values ranging from 0.07 to 0.14 μM against extensively drug-resistant strains .
- Cytotoxicity Assessments : In vitro cytotoxicity tests against VERO cells indicated that many derivatives exhibited low toxicity (IC50 > 128 μM), suggesting a favorable safety profile for further development .
- Transcriptional Profiling : Transcriptional profiling experiments conducted on Mtb treated with selected compounds indicated that these agents disrupt energy generation pathways within the bacteria, providing insights into their mechanism of action .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial for evaluating the therapeutic potential of this compound:
Parameter | Value |
---|---|
Plasma Protein Binding (%) | Human: 99.89; Mouse: 99.64 |
CYP Inhibition (% at 10 μM) | CYP1A2: 26.3; CYP3A4: 52.2 |
hERG IC50 (μM) | >10 |
These properties indicate a high level of plasma protein binding and moderate inhibition of cytochrome P450 enzymes, which are critical for drug metabolism.
Properties
Molecular Formula |
C7H5BrN4O |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13) |
InChI Key |
QCKHMVFXUFKLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.